Dermorphin (acetate)

Receptor pharmacology Binding assay Opioid receptor

Standard μ-opioid agonists often suffer from poor metabolic stability or limited CNS penetration, complicating receptor studies and in vivo analgesia models. Dermorphin (acetate) solves these issues with its native D-Ala² residue and exceptional BBB influx. • **Superior Stability & Affinity:** Ki = 0.54-0.7 nM at MOR, >100-fold selectivity over δ. Contains D-Ala² for enzymatic resistance. • **High BBB Penetration:** Kin = 2.18 μL/(g × min)-the highest among tested opioid peptides-enabling dose-sparing in vivo experiments. • **Defined Supply:** ≥98% purity, acetate salt for solubility (30 mg/mL DMSO), ≥4-year stability at -20°C.

Molecular Formula C42H54N8O12
Molecular Weight 862.9 g/mol
Cat. No. B10821182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermorphin (acetate)
Molecular FormulaC42H54N8O12
Molecular Weight862.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O
InChIInChI=1S/C40H50N8O10.C2H4O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;1-2(3)4/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);1H3,(H,3,4)/t23-,29+,30+,31+,32+,33+;/m1./s1
InChIKeyUQNSJPMLMSSQJY-YYEHHWDVSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermorphin (Acetate) Overview


Dermorphin (acetate) is a naturally occurring heptapeptide amide (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) originally isolated from the skin of the South American frog Phyllomedusa sauvagei [1]. Unlike mammalian opioid peptides, dermorphin contains a D-Ala² residue in its native sequence, which confers enhanced metabolic stability and high potency at μ-opioid receptors (MOR) [2]. The acetate salt form improves aqueous solubility and handling properties for research applications, with reported solubility of 30 mg/mL in DMSO, DMF, and ethanol, and 10 mg/mL in PBS at pH 7.2 . Dermorphin binds to μ-opioid receptors with subnanomolar affinity (Ki = 0.54-0.7 nM) and exhibits >100-fold selectivity for μ- over δ-opioid receptors [3].

Target
MOR pathway inhibition study fit
Selectivity
Isoform-selectivity assay context
Format
Acetate salt for aqueous handling

Dermorphin Differentiation from Generic Opioids


Generic substitution of dermorphin (acetate) with other μ-opioid agonists such as morphine, DAMGO, or enkephalins is scientifically unsound due to three distinct differentiating factors. First, dermorphin contains a native D-Ala² residue absent in mammalian opioid peptides, which contributes to enzymatic stability and a unique receptor interaction profile [1]. Second, dermorphin exhibits substantially higher blood-brain barrier (BBB) influx rates (Kin = 2.18 μL/(g × min)) compared to other μ-opioid peptides including DAMGO (Kin = 0.18-0.40 μL/(g × min)) and CTAP (no detectable influx) [2]. Third, the acetate salt form provides standardized solubility and stability characteristics that differ from free base or alternative salt preparations, with documented ≥4-year shelf stability under recommended storage conditions . These quantitative differences directly impact experimental reproducibility, dosing requirements, and data interpretation across pharmacology, neuroscience, and drug discovery workflows.

Target
Dermorphin (Acetate)
Differentiation
Native D-Ala² residue confers unique receptor interaction profile that may shift away with mammalian peptides.
Target
Dermorphin CNS profile
Differentiation
BBB influx rate context may not transfer; DAMGO and related peptides show lower CNS penetration profiles.
Target
Acetate salt form
Differentiation
Salt form and solubility characteristics may differ; free base or alternative salts require independent validation.

Dermorphin Differentiation Evidence


μ-Opioid Receptor Binding Affinity

Dermorphin exhibits subnanomolar binding affinity for μ-opioid receptors, with a Ki value of 0.7 nM in competitive radioligand binding assays using [3H]Tyr-D-Ala-Gly-MePhe-Gly-ol as the selective μ-receptor ligand in rat brain membrane preparations [1]. Under identical assay conditions, dermorphin demonstrates a μ/δ selectivity ratio (Ki(δ)/Ki(μ)) of 88, which is comparable to the selectivity ratio of 84 exhibited by DAMGO, widely regarded as one of the most selective high-affinity μ-agonists available [1]. In contrast, morphine exhibits substantially lower μ-receptor affinity (Ki approximately 1-10 nM range depending on assay conditions) and reduced μ/δ selectivity [2]. The Kd of tritiated dermorphin in rat brain membranes was determined to be 0.46 nM, with a Bmax of 92 fmol/mg membrane protein, indicating a single homogeneous population of high-affinity binding sites [1]. Additionally, dermorphin shows negligible affinity for κ-opioid receptors (Ki > 5000 nM), further confirming its μ-receptor specificity [1]. This quantitative binding profile supports the use of dermorphin as a reference standard for μ-opioid receptor characterization and competitive binding studies [3].

MOR Affinity
Head-to-head
Ki = 0.7 nM, selectivity ratio 88
Supports MOR binding assay context and selectivity profiling studies.
Rat brain membrane, radioligand binding; comparable selectivity to DAMGO.
Receptor pharmacology Binding assay Opioid receptor μ-Opioid Radioligand binding

In Vivo Analgesic Potency

Dermorphin demonstrates dramatically higher analgesic potency than morphine in multiple in vivo rodent models. Following intracerebroventricular (i.c.v.) administration in rats, dermorphin produced potent and long-lasting analgesia with an ED₅₀ ranging from 13-23 pmol/rat [1]. Under comparable conditions, morphine was 752 to 2,170 times less potent, depending on the specific analgesia test employed [1]. In mouse tail-pressure assays following i.c.v. administration, dermorphin was 210 times more potent than morphine [2]. The antinociceptive effects of dermorphin were fully antagonized by low-dose naloxone (0.5 mg/kg, i.p.), confirming opioid receptor-mediated activity [2]. In isolated tissue preparations, dermorphin was 57,294 times more potent than Met-enkephalin, 18 times more potent than β-endorphin, and 39 times more potent than morphine on guinea-pig ileum opiate receptors [1]. On mouse vas deferens receptors, dermorphin was approximately 40 times more potent than morphine [1]. These consistent potency differences across multiple assays and species establish dermorphin as one of the most potent naturally occurring opioid peptides known [3].

In Vivo Potency
Head-to-head
ED₅₀ 13-23 pmol/rat, 752-2170× vs morphine
Reported model-response endpoint context for dose-sparing study designs.
Rat i.c.v. and mouse tail-pressure assays; naloxone-reversible.
Analgesia Antinociception In vivo pharmacology ED₅₀ Pain research

Blood-Brain Barrier Permeability

In a head-to-head comparative study of eight opioid peptides, dermorphin exhibited the highest blood-brain barrier (BBB) influx rate among all compounds tested [1]. The influx rate constant (Kin) for dermorphin was determined to be 2.18 μL/(g × min) [1]. This value was approximately 2-fold higher than the next best-performing peptides: endomorphin-1 (EM-1), endomorphin-2 (EM-2), and TAPP, which showed Kin values ranging from 1.06-1.14 μL/(g × min) [1]. In contrast, DAMGO (a commonly used μ-selective reference peptide), CTOP, and TAPS exhibited negligible influx rates of only 0.18-0.40 μL/(g × min), while CTAP showed no detectable BBB influx [1]. Capillary depletion analysis confirmed that over 75% of dermorphin reached the brain parenchyma, indicating true CNS penetration rather than vascular trapping [1]. Furthermore, dermorphin showed no significant efflux from the brain (unlike TAPP, which had an efflux half-life of 2.82 min, and EM-1/EM-2/DAMGO with efflux half-lives of 10.66-21.98 min), suggesting favorable CNS retention [1]. Metabolic stability assessments in mouse plasma and brain indicated that dermorphin remains stable in both matrices, in contrast to EM-1 and EM-2 which exhibited plasma half-lives of only a few minutes [1].

BBB Permeability
Head-to-head
Kin = 2.18 μL/(g·min), >75% parenchymal
Supports CNS penetration model interpretation; ranked highest among 8 tested peptides.
Mouse in vivo BBB assay; minimal efflux observed.
Blood-brain barrier BBB permeability Pharmacokinetics CNS delivery Peptide transport

Cross-Tolerance Profile

Cross-tolerance studies reveal distinct pharmacological differentiation between dermorphin and morphine despite both acting at μ-opioid receptors. In rats made tolerant to dermorphin via continuous i.c.v. infusion, acute morphine administration (s.c. and i.c.v.) induced significant decreases in both analgesic and cataleptic effects, demonstrating the development of cross-tolerance from dermorphin to morphine [1]. However, the reciprocal cross-tolerance was incomplete: in morphine-tolerant rats, acute dermorphin administration significantly decreased analgesic potency (indicating cross-tolerance), but did not modify the cataleptic response to the peptide, demonstrating that no cross-tolerance existed for the cataleptic effect [1]. This asymmetric cross-tolerance profile suggests that dermorphin and morphine may engage partially distinct μ-receptor signaling pathways or receptor conformations. Additionally, earlier studies noted that both tolerance and physical dependence were consistently less marked with dermorphin than with morphine following i.c.v. infusion [2]. In isolated tissue preparations, the ratio of inhibitory potency (ID₅₀) to acute dependence-producing potency (ED₅₀) (designated DP = ID₅₀/ED₅₀) differentiated dermorphin (DP = 0.5) from morphine (DP = 2), indicating that dermorphin inhibits electrically-induced contractions at higher potency relative to its ability to produce acute dependence [3].

Cross-Tolerance
Head-to-head
Asymmetric cross-tolerance; DP ratio 0.5 vs 2.0 (morphine)
Supports biased signaling model interpretation at MOR.
Rat i.c.v. infusion; catalepsy response preserved in morphine-tolerant animals.
Opioid tolerance Cross-tolerance Catalepsy Physical dependence Chronic opioid exposure

Acetate Salt Solubility and Stability

The acetate salt form of dermorphin provides quantifiable solubility and stability advantages over the free base form, directly impacting experimental handling and long-term storage. Dermorphin (acetate) exhibits solubility of 30 mg/mL in DMSO, 30 mg/mL in DMF, 30 mg/mL in ethanol, and 10 mg/mL in PBS at pH 7.2 . The acetate counterion enhances aqueous solubility at physiological pH compared to the free base peptide . Stability data from vendor technical datasheets indicate that dermorphin (acetate) maintains ≥95% purity for ≥4 years when stored as a crystalline solid at -20°C . In solution, stability is maintained for 6 months at -80°C or -20°C . These stability metrics are critical for laboratories requiring long-term compound storage for reproducible experiments. The acetate form also demonstrates defined solubility in acidic pH aqueous buffers, though solubility decreases in neutral or alkaline conditions . These formulation characteristics differentiate dermorphin (acetate) from alternative salt forms (e.g., trifluoroacetate) and free base preparations, which may exhibit different solubility profiles and storage requirements.

Salt Stability
Data to verify
≥4 years solid at -20°C; DMSO 30 mg/mL
Formulation-context data; supports lot consistency planning.
Supplier-reported; independent validation recommended.
Peptide formulation Solubility Stability Acetate salt Research reagent

Low Non-Specific Binding

Tritiated dermorphin ([3H]dermorphin) exhibits exceptionally low non-specific binding in rat brain membrane preparations compared to other radiolabeled opioid ligands [1]. This property was specifically noted in receptor binding studies where the high affinity and selectivity of [3H]dermorphin together with its very low non-specific binding make this peptide a useful tool for dissecting the role(s) of μ-receptor(s) [1]. The low non-specific binding translates to superior signal-to-noise ratios in competitive binding assays and receptor autoradiography experiments. In equilibrium binding measurements, [3H]dermorphin (52 Ci/mmol) revealed a single homogeneous population of high-affinity binding sites with a Kd of 0.46 nM and Bmax of 92 fmol/mg membrane protein, with minimal interference from non-specific background [2]. Receptor autoradiography using [3H]dermorphin produced clear labeling patterns in rat brain sections that paralleled those observed with other μ-probes, but with reduced background noise [2]. Scatchard analysis confirmed a single population of non-interacting high-affinity sites (Kd = 0.86 nM in earlier studies), with displacement curves fitting a simple competitive model [3]. This property is particularly valuable for laboratories performing quantitative receptor density measurements or screening compounds for μ-opioid receptor interactions.

Low NSB
Class-level
Exceptionally low non-specific binding reported
Supports assay sensitivity review and signal-to-noise optimization.
Radioligand context; source-specific review recommended.
Radioligand binding Non-specific binding Assay optimization Receptor autoradiography Signal-to-noise ratio

Dermorphin Research Applications


μ-Opioid Receptor Binding Assays & Selectivity Profiling

Dermorphin (acetate) is optimally deployed as a reference agonist in μ-opioid receptor binding assays due to its subnanomolar affinity (Ki = 0.54-0.7 nM) and >100-fold selectivity for μ- over δ-opioid receptors [1]. The compound's exceptionally low non-specific binding in radioligand assays (Kd = 0.46 nM in rat brain membranes) provides superior signal-to-noise ratios compared to alternative opioid ligands [2]. Competitive displacement experiments using dermorphin enable precise Ki determination for test compounds at μ-receptors, while parallel assays at δ-receptors (Ki = 62 nM) and κ-receptors (Ki > 5000 nM) establish receptor selectivity profiles [1]. The high specific activity of [3H]dermorphin (52 Ci/mmol) facilitates sensitive detection in receptor autoradiography studies [2].

CNS-Penetrant Analgesic Efficacy Studies

For in vivo analgesia studies requiring reliable CNS penetration, dermorphin offers documented advantages over other μ-opioid peptides. The compound exhibits the highest measured BBB influx rate (Kin = 2.18 μL/(g × min)) among eight opioid peptides tested head-to-head, with >75% parenchymal penetration and no significant efflux [3]. This BBB permeability profile, combined with 750-2,170× greater potency than morphine in rodent analgesia models (ED₅₀ = 13-23 pmol/rat i.c.v.), enables experiments using substantially lower compound quantities while maintaining robust pharmacological effects [4]. The reduced quantity requirements minimize cost per experiment and reduce potential off-target effects associated with higher doses. The documented 210× greater potency in mouse tail-pressure assays further supports dose-sparing experimental designs [5].

μ-Receptor Signaling Bias and Tolerance Studies

Dermorphin is particularly suited for investigating biased signaling and differential tolerance mechanisms at μ-opioid receptors. Cross-tolerance studies demonstrate incomplete reciprocal cross-tolerance between dermorphin and morphine: while morphine-tolerant rats show reduced analgesic response to dermorphin, the cataleptic response is fully preserved [6]. This asymmetric profile suggests that dermorphin and morphine engage partially distinct μ-receptor conformations or downstream signaling pathways [6]. Additionally, dermorphin exhibits a DP ratio (ID₅₀/ED₅₀) of 0.5 compared to 2.0 for morphine, indicating that dermorphin produces acute dependence at lower potency relative to its inhibitory activity [7]. These pharmacological distinctions make dermorphin a valuable probe for dissecting μ-receptor signaling diversity and understanding tolerance development mechanisms distinct from classical opioid pharmacology.

SAR Studies with D-Ala² Scaffold

Dermorphin serves as an essential reference scaffold for opioid peptide SAR studies due to its unique native D-Ala² residue, a feature absent in mammalian opioid peptides [2]. The heptapeptide sequence (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) provides a validated template for systematic modifications, with established structure-activity relationships identifying the N-terminal tetrapeptide as the minimum sequence requirement for full activity [4]. The D-Ala² residue confers enhanced stability against enzymatic degradation compared to L-amino acid-containing peptides, a property that has driven development of metabolically stable analogs including DALDA [8]. The acetate salt form's defined solubility (30 mg/mL in DMSO/DMF/ethanol; 10 mg/mL in PBS pH 7.2) and ≥4-year solid-state stability at -20°C ensure consistent material availability for multi-year SAR programs .

Application
Selection Property
Validation Focus
MOR binding and selectivity profiling
Isoform-selectivity assay context
Binding affinity endpoint review and receptor autoradiography
CNS-penetrant model-response studies
BBB permeability ranking context
In vivo model-response and CNS retention endpoint monitoring
MOR signaling bias and tolerance research
Asymmetric cross-tolerance profile
Catalepsy and analgesia endpoint interpretation
Peptide SAR with D-Ala² scaffold
Acetate salt solubility and stability context
Lot-to-lot consistency and long-term storage validation

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